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molecular formula C6H6FNO B1326460 (5-Fluoropyridin-2-yl)methanol CAS No. 802325-29-7

(5-Fluoropyridin-2-yl)methanol

Cat. No. B1326460
M. Wt: 127.12 g/mol
InChI Key: BKLMFAZXPZQITJ-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a solution of (5-fluoro-pyridin-2-yl)-methanol (945 mg, 7.43 mmol) described in Manufacturing Example 41-1-1 in methylene chloride (70 mL) was added dropwise thionyl chloride (813 μL, 11.1 mmol) at room temperature, which was stirred for 30 minutes. This reaction solution was partitioned by addition of water, sodium hydrogencarbonate and methylene chloride. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (hexane:diethyl ether=1:1) to obtain the title compound (761.1 mg, 70%).
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
813 μL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]O)=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[Cl:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
945 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)CO
Step Two
Name
Quantity
813 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction solution was partitioned by addition of water, sodium hydrogencarbonate and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (hexane:diethyl ether=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 761.1 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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